

XL413 Hydrochloride: A Technical Overview of its Discovery and Chemical Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

XL413 hydrochloride, also known as BMS-863233, is a potent and selective small molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the maintenance of genome integrity. [3][4] Its upregulation in various tumor cell lines has positioned it as an attractive target for cancer therapy.[3] This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of **XL413 hydrochloride**, with a focus on the experimental methodologies employed in its characterization.

Chemical Structure and Properties

XL413 hydrochloride is chemically described as (S)-8-chloro-2-(pyrrolidin-2-yl)benzofuro[3,2-d]pyrimidin-4(3H)-one hydrochloride.[5] Its chemical properties are summarized in the table below.



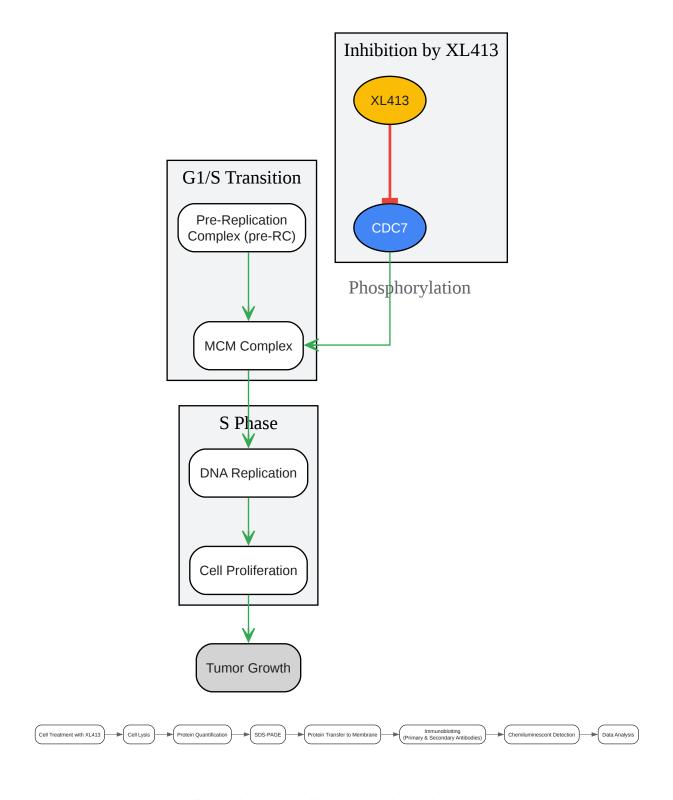
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Property	Value
Chemical Formula	C14H12ClN3O2 · HCl
Molecular Weight	326.18 g/mol [6]
CAS Number	1169562-71-3[6]
Appearance	White to beige powder
Solubility	Soluble in water

Chemical Structure:





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